3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of various cellular pathways. For example, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to reduce the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a wide range of biological activities, making it useful for studying various cellular pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-(2-bromo-4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, research can be conducted to optimize the synthesis method for higher yield and purity.
properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c1-6-2-3-8(7(11)4-6)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYDLRLTNBLZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=S)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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